molecular formula C10H22NO2P B14721420 N,N-dibutyl-1,3,2-dioxaphospholan-2-amine CAS No. 7114-46-7

N,N-dibutyl-1,3,2-dioxaphospholan-2-amine

Katalognummer: B14721420
CAS-Nummer: 7114-46-7
Molekulargewicht: 219.26 g/mol
InChI-Schlüssel: FCIUNVZGLXUCKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dibutyl-1,3,2-dioxaphospholan-2-amine: is an organophosphorus compound with the molecular formula C10H22NO2P It is a member of the dioxaphospholane family, characterized by a five-membered ring containing oxygen and phosphorus atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-1,3,2-dioxaphospholan-2-amine typically involves the reaction of dibutylamine with a suitable phosphorus-containing precursor. One common method is the reaction of dibutylamine with 2-chloro-1,3,2-dioxaphospholane under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Dibutyl-1,3,2-dioxaphospholan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound 2-oxide.

    Substitution: It can participate in substitution reactions where one or more of its substituents are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize this compound.

    Substitution: Substitution reactions often require the presence of a suitable catalyst and may be carried out under reflux conditions.

Major Products:

    Oxidation: The major product of oxidation is this compound 2-oxide.

    Substitution: The products of substitution reactions depend on the nature of the substituents introduced.

Wissenschaftliche Forschungsanwendungen

N,N-Dibutyl-1,3,2-dioxaphospholan-2-amine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N,N-dibutyl-1,3,2-dioxaphospholan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other biomolecules, thereby influencing their activity. The exact pathways and molecular targets depend on the specific application and the nature of the interactions.

Vergleich Mit ähnlichen Verbindungen

    N,N-Dimethyl-1,3,2-dioxaphospholan-2-amine: This compound has similar structural features but with methyl groups instead of butyl groups.

    N,N-Dibutyl-1,3,2-dioxaphospholan-2-amine 2-oxide: This is the oxidized form of this compound.

Uniqueness: this compound is unique due to its specific substituents and the resulting chemical properties

Eigenschaften

CAS-Nummer

7114-46-7

Molekularformel

C10H22NO2P

Molekulargewicht

219.26 g/mol

IUPAC-Name

N,N-dibutyl-1,3,2-dioxaphospholan-2-amine

InChI

InChI=1S/C10H22NO2P/c1-3-5-7-11(8-6-4-2)14-12-9-10-13-14/h3-10H2,1-2H3

InChI-Schlüssel

FCIUNVZGLXUCKK-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)P1OCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.